2-(Dodec-3-ene-1,5-diyn-1-yl)thiophene
Description
2-(Dodec-3-ene-1,5-diyn-1-yl)thiophene is a thiophene derivative featuring a dodecene-diynyl substituent at the 2-position of the thiophene ring. Thiophene derivatives are renowned for their diverse applications in pharmaceuticals, materials science, and industrial chemistry due to their electronic properties and structural versatility .
Properties
CAS No. |
823226-84-2 |
|---|---|
Molecular Formula |
C16H18S |
Molecular Weight |
242.4 g/mol |
IUPAC Name |
2-dodec-3-en-1,5-diynylthiophene |
InChI |
InChI=1S/C16H18S/c1-2-3-4-5-6-7-8-9-10-11-13-16-14-12-15-17-16/h9-10,12,14-15H,2-6H2,1H3 |
InChI Key |
JFDJRPLZARFGPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CC=CC#CC1=CC=CS1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dodec-3-ene-1,5-diyn-1-yl)thiophene can be achieved through various methods. One common approach involves the condensation of thiophene with a suitable alkyne precursor under catalytic conditions. For example, the reaction between thiophene and a dodec-3-ene-1,5-diyn-1-yl halide in the presence of a palladium catalyst can yield the desired product. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Dodec-3-ene-1,5-diyn-1-yl)thiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can target the double and triple bonds, converting them into single bonds and potentially forming saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as bromine, chlorine, or nitrating agents can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiophene derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
2-(Dodec-3-ene-1,5-diyn-1-yl)thiophene has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It can be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications.
Industry: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of 2-(Dodec-3-ene-1,5-diyn-1-yl)thiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s conjugated system allows it to participate in electron transfer processes, which can be crucial for its function in electronic devices.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(Dodec-3-ene-1,5-diyn-1-yl)thiophene with three structurally analogous thiophene derivatives, highlighting key differences in substituents, molecular properties, and applications:
Structural and Electronic Comparisons
- Synthesis Complexity: The synthesis of 2-(cyclopent-1-en-3-yl)thiophene () employs acid catalysis under mild conditions, whereas ene-diynyl-substituted thiophenes may require transition metal-free, regioselective methods, as seen in multi-substituted 2-aminothiophene syntheses .
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